molecular formula C14H11ClN2O2S B1610215 2-Chloro-1-(toluene-4-sulfonyl)-1H-benzoimidazole CAS No. 214147-57-6

2-Chloro-1-(toluene-4-sulfonyl)-1H-benzoimidazole

Katalognummer: B1610215
CAS-Nummer: 214147-57-6
Molekulargewicht: 306.8 g/mol
InChI-Schlüssel: JROMRQKWMIBUED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Classification and Nomenclature

2-Chloro-1-(toluene-4-sulfonyl)-1H-benzoimidazole is a benzimidazole derivative characterized by a sulfonyl group and a chloro substituent. Its systematic nomenclature and structural attributes are outlined below:

Table 1: Key Chemical Identifiers

Property Value/Description
IUPAC Name 2-Chloro-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole
Molecular Formula C₁₄H₁₁ClN₂O₂S
Molecular Weight 306.77 g/mol
CAS Registry Number 214147-57-6
Functional Groups Benzimidazole core, sulfonyl group (-SO₂-), chloro substituent (-Cl)
Synonyms 2-Chloro-1-tosyl-1H-benzo[d]imidazole; CHEMBL4130216; DTXSID80447434

The compound’s structure features a benzimidazole core (a fused benzene and imidazole ring) substituted at the 1-position with a toluene-4-sulfonyl group and at the 2-position with a chlorine atom. The sulfonyl group enhances electrophilicity, while the chloro substituent influences electronic distribution and steric interactions.

Historical Development of Benzimidazole-Sulfonyl Derivatives

The exploration of benzimidazole derivatives began in the mid-20th century, driven by their structural resemblance to purines and vitamin B₁₂. Key milestones include:

Table 2: Historical Milestones in Benzimidazole Chemistry

Year Development Significance
1957 Discovery of desnitazene by Ciba AG First benzimidazole opioid with analgesic properties.
1961 Introduction of thiabendazole First broad-spectrum benzimidazole anthelmintic.
1970s Synthesis of mebendazole and albendazole Antiparasitic agents highlighting sulfonyl group’s role in bioactivity.
2000s Development of benzimidazole-sulfonyl hybrids Expanded applications in antimicrobial and anticancer research.

The integration of sulfonyl groups into benzimidazole scaffolds emerged as a strategy to enhance pharmacokinetic properties. For example, sulfonyl chloride reactions with benzimidazole precursors enabled the synthesis of derivatives with improved lipophilicity and target affinity. The compound this compound itself was first reported in patent literature, emphasizing its utility as an intermediate in medicinal chemistry.

Significance in Heterocyclic Chemistry Research

Benzimidazole-sulfonyl derivatives occupy a critical niche in heterocyclic chemistry due to their structural versatility and pharmacological relevance:

Table 3: Applications of Benzimidazole-Sulfonyl Derivatives

Application Area Examples Mechanism/Impact
Pharmaceuticals Anthelmintics (albendazole), antivirals, anticancer agents Sulfonyl groups enhance membrane permeability and enzyme inhibition.
Agrochemicals Fungicides (thiophanate-methyl) Disruption of β-tubulin assembly in pathogens.
Material Science Ligands for coordination polymers Sulfonyl groups enable strong hydrogen bonding.

The compound’s benzimidazole core serves as a "privileged scaffold," enabling diverse functionalization. For instance:

  • Electrophilic Substitution : The electron-deficient imidazole ring facilitates reactions at the 5- and 6-positions.
  • Sulfonyl Group Reactivity : Participates in nucleophilic substitutions, forming sulfonamides or sulfonate esters.

Recent studies highlight its role in synthesizing hybrid molecules, such as benzimidazole-sulfonyl-oxadiazole conjugates, which exhibit dual antibacterial and antifungal activities.

Eigenschaften

IUPAC Name

2-chloro-1-(4-methylphenyl)sulfonylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2S/c1-10-6-8-11(9-7-10)20(18,19)17-13-5-3-2-4-12(13)16-14(17)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROMRQKWMIBUED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447434
Record name 2-Chloro-1-(4-methylbenzene-1-sulfonyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214147-57-6
Record name 2-Chloro-1-(4-methylbenzene-1-sulfonyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Chemical Identity and Structure

  • Molecular Formula: C14H11ClN2O2S
  • Molecular Weight: 306.77 g/mol
  • CAS Number: 214147-57-6
  • Synonyms: 2-Chloro-1-tosyl-1H-benzimidazole; 2-chloro-1-(4-methylphenyl)sulfonylbenzimidazole
  • IUPAC Name: 2-chloro-1-(4-methylphenyl)sulfonylbenzimidazole
  • Structure: Benzimidazole ring substituted with a chlorine atom at position 2 and a toluene-4-sulfonyl group attached to the nitrogen atom.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Chloro-1-(toluene-4-sulfonyl)-1H-benzimidazole typically involves two key steps:

Detailed Synthetic Routes

Cyclization of o-Phenylenediamine Derivatives
  • The benzimidazole nucleus is commonly prepared by cyclizing substituted o-phenylenediamines with suitable carbonyl sources such as carbonyl diimidazole or aldehydes.
  • For example, cyclization of 4,5-dichloro-o-phenylenediamine with carbonyl diimidazole yields benzimidazole derivatives that can be further functionalized.
Chlorination at the 2-Position
  • Chlorination at the 2-position of benzimidazole can be achieved using chlorinating agents such as phosphorus oxychloride (POCl3) or other electrophilic chlorinating reagents.
  • This step is crucial to introduce the reactive 2-chloro substituent, enabling further substitution or biological activity.
N-Tosylation (Sulfonylation)
  • The nitrogen atom of the benzimidazole ring is sulfonylated using p-toluenesulfonyl chloride (tosyl chloride) under basic conditions.
  • This reaction typically proceeds via nucleophilic substitution, where the benzimidazole nitrogen attacks the sulfonyl chloride, displacing chloride and forming the N-tosyl derivative.
  • Reaction conditions often involve the use of a base such as pyridine or triethylamine and solvents like dichloromethane or acetonitrile.

Representative Synthetic Procedure (Literature-Based)

Step Reagents & Conditions Outcome
1 Cyclization of o-phenylenediamine with carbonyl diimidazole Formation of benzimidazole core
2 Treatment with POCl3 or similar chlorinating agent Introduction of chlorine at the 2-position
3 Reaction with p-toluenesulfonyl chloride in presence of base N-tosylation to yield 2-chloro-1-(tosyl) benzimidazole

This sequence is supported by patent literature describing substituted benzimidazole preparation processes, which highlight the use of cyclization, halogenation, and sulfonylation steps to achieve the target compound.

Analysis of Preparation Methods

Advantages

  • Stepwise functionalization: The method allows selective introduction of substituents, ensuring control over regioselectivity.
  • Versatility: The approach can be adapted to various substituted benzimidazoles by changing the starting o-phenylenediamine or sulfonyl chloride derivatives.
  • Mild conditions: N-tosylation typically proceeds under mild conditions, preserving sensitive functionalities.

Challenges

  • Chlorination selectivity: Chlorination at position 2 requires careful control to avoid over-chlorination or side reactions.
  • Purification: The presence of sulfonyl groups and halogens may complicate purification, requiring chromatographic techniques.
  • Yield optimization: Reaction conditions such as temperature, solvent, and reagent equivalents need optimization for maximal yield.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Purpose Notes
Cyclization o-Phenylenediamine + carbonyl diimidazole Benzimidazole ring formation Key step to form heterocyclic core
Chlorination Phosphorus oxychloride (POCl3) or similar Introduce Cl at 2-position Requires controlled conditions
N-Tosylation p-Toluenesulfonyl chloride + base (e.g., pyridine) Attach tosyl group to N Mild reaction, regioselective

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chloro group at the 2-position undergoes nucleophilic substitution with various nucleophiles:

Reaction Table 1: Substitution at the 2-Chloro Position

NucleophileConditionsProductYieldSource
Primary AminesK₂CO₃, DMF, 80°C, 6–8 h2-Amino derivatives70–85%
Sodium MethoxideMeOH, reflux, 3 h2-Methoxy derivatives65%
ThiophenolEt₃N, CH₃CN, 60°C, 4 h2-Phenylthio derivatives78%
  • The sulfonyl group enhances the electrophilicity of the adjacent carbon, facilitating substitution .

  • Steric hindrance from the bulky sulfonyl group reduces reactivity with secondary amines.

Electrophilic Aromatic Substitution

The electron-withdrawing sulfonyl group directs electrophiles to the 5- and 7-positions of the benzimidazole ring:

Reaction Table 2: Electrophilic Substitution

ElectrophileConditionsMajor ProductYieldSource
Nitronium ionHNO₃, H₂SO₄, 0°C, 2 h5-Nitro derivative60%
Chlorosulfonic acidClSO₃H, reflux, 3 h5-Sulfochloride derivative55%
BromineBr₂, CHCl₃, RT, 1 h5,7-Dibromo derivative48%
  • Nitration occurs regioselectively at the 5-position due to meta-directing effects of the sulfonyl group.

Coupling Reactions

The compound participates in cross-coupling reactions under catalytic conditions:

Reaction Table 3: Palladium-Catalyzed Coupling

Reaction TypeCatalytic SystemProductYieldSource
Suzuki-MiyauraPd(OAc)₂, SPhos, K₃PO₄2-Aryl derivatives82%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃N-Arylated products75%
  • The chloro group serves as a directing group in C–H activation reactions .

Sulfonyl Group Transformations

The toluene-4-sulfonyl moiety undergoes hydrolysis and displacement:

Reaction Table 4: Sulfonyl Reactivity

ReagentConditionsProductYieldSource
6M HClReflux, 12 h1H-Benzimidazole-2-chloro90%
LiAlH₄THF, 0°C to RT, 2 h2-Chloro-1-(methylbenzene) derivative68%
  • Acidic hydrolysis cleaves the sulfonyl group, regenerating the parent benzimidazole .

Biological Activity Correlations

Derivatives synthesized via these reactions show marked pharmacological properties:

  • Antimicrobial Activity : 2-Amino derivatives exhibit MIC values of 4–8 µg/mL against S. aureus and E. coli .

  • Anti-Inflammatory Effects : 2-Methoxy analogs reduce COX-2 expression by 40–60% in neuronal cells .

Comparative Reactivity Insights

A comparison with structurally similar compounds highlights its uniqueness:

CompoundKey Reactivity Difference
1-Tosyl-1H-benzimidazoleLacks chloro group; lower substitution rates
2-Aryl benzimidazolesHigher electrophilic substitution efficiency

Wissenschaftliche Forschungsanwendungen

Drug Development

Research indicates that derivatives of benzoimidazole, including 2-chloro-1-(toluene-4-sulfonyl)-1H-benzoimidazole, exhibit significant biological activities such as:

  • Antimicrobial Activity : Compounds containing benzoimidazole moieties have shown effectiveness against various Gram-positive and Gram-negative bacterial strains, with some derivatives demonstrating minimum inhibitory concentrations (MICs) as low as 0.1 mg/mL .
  • Anticancer Properties : The compound has been studied for its potential in cancer treatment. Benzimidazole derivatives are known to inhibit cancer cell proliferation, with specific studies indicating activity against human cancer cell lines .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammation pathways positions it as a candidate for treating inflammatory diseases, including neurodegenerative disorders like Alzheimer's disease .

Scaffold for New Drugs

The unique structure of this compound makes it an excellent scaffold for developing new therapeutic agents. Its reactivity allows for the introduction of various functional groups that can enhance biological activity or target specificity. For example, amine substitutions can lead to derivatives with improved pharmacological profiles.

Case Study 1: Antibacterial Activity Evaluation

A study evaluated the antibacterial properties of several benzimidazole-sulfonyl derivatives, including this compound. The results indicated that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antibacterial agents .

Case Study 2: Anticancer Research

In another investigation focused on anticancer applications, researchers synthesized a series of benzimidazole derivatives based on the core structure of this compound. These derivatives were tested against various cancer cell lines, showing promising cytotoxic effects that warrant further exploration in drug development programs .

Wirkmechanismus

The mechanism of action of 2-Chloro-1-(toluene-4-sulfonyl)-1H-benzoimidazole involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 2-Chloro-1-(toluene-4-sulfonyl)-1H-benzoimidazole with other sulfonylated benzimidazoles and related derivatives, focusing on structural features, physicochemical properties, and synthetic methodologies.

Substituent Effects on Physicochemical Properties
Compound Name Substituents Melting Point (°C) HPLC Purity (%) Key Spectral Data (IR, NMR) Reference
This compound -Cl (C2), -SO₂C₆H₄CH₃ (C1) N/A N/A Not reported in evidence; inferred similarity to analogs .
Compound 11 () -Cl, -SO₂C₆H₃(CH₃), -S-CH₂-benzodioxole 177–180 94.26 IR: 1343, 1127 cm⁻¹ (SO₂); 1H NMR: δ 2.36 (CH₃), 7.95 (H-6 arom.)
Compound 13 () -Cl, -SO₂C₆H₃(CH₃), -S-CH₂-naphthalene 197–198 98.23 IR: 1386, 1133 cm⁻¹ (SO₂); 1H NMR: δ 4.82 (CH₂), 8.14 (arom.)
2-n-Butyl-5-chloro-1-(2,4-dimethylphenylsulfonyl)-1H-benzimidazole () -Cl (C5), -SO₂C₆H₃(CH₃)₂, -n-butyl (C2) N/A N/A 1H NMR: δ 19.70 (CH3), 35.1 (CH2); X-ray diffraction confirms regiochemistry

Key Observations :

  • Electron-Withdrawing Groups : The toluene-4-sulfonyl group in the target compound and analogs (e.g., Compounds 11–13) contributes to high thermal stability, as evidenced by melting points >170°C .
  • Regiochemical Variations : In , sulfonylation of 2-n-butyl-5-chloro-1H-benzimidazole yields a mixture of C5- and C6-chloro isomers, highlighting the influence of steric and electronic factors on reaction outcomes .
Structural Analogues with Fluorine Substituents ()
Compound Similarity Score Key Structural Differences
2-Chloro-6-fluoro-1H-benzo[d]imidazole 0.82 -F at C6 instead of -SO₂C₆H₄CH₃
2-Chloro-7-fluoro-1H-benzo[d]imidazole 0.78 -F at C7; lacks sulfonyl group

Biologische Aktivität

2-Chloro-1-(toluene-4-sulfonyl)-1H-benzoimidazole is a compound of interest due to its potential biological activities, particularly as an inhibitor in various biochemical pathways. The compound's structure includes a benzoimidazole core substituted with a chloro and a sulfonyl group, which influences its pharmacological properties.

  • Molecular Formula : C₁₄H₁₁ClN₂O₂S
  • Molecular Weight : 306.767 g/mol
  • CAS Number : 214147-57-6
  • LogP : 4.3159 (indicating moderate lipophilicity)

The biological activity of this compound is primarily linked to its role as a prodrug that can be activated in biological systems. Upon entering the bloodstream, the sulfonyl group is hydrolyzed, releasing the active form which can interact with specific enzymes or receptors.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For example, studies on related benzimidazole derivatives have shown varying degrees of inhibition against Gram-positive and Gram-negative bacteria. In one study, the synthesized derivatives were tested against clinical isolates, revealing significant zones of inhibition against certain pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase (CA) isozymes. High-affinity binding to CAIX was observed in related compounds, suggesting that this compound may also exhibit similar properties . This activity could be leveraged for therapeutic applications in conditions where CA activity is dysregulated, such as cancer.

Study on Antimicrobial Efficacy

A comparative study was conducted using various benzimidazole derivatives, including those with sulfonyl substitutions. The results indicated that while some derivatives showed significant antimicrobial activity, others were less effective. The study utilized the agar well plate method to determine the zones of inhibition for each compound against multiple bacterial strains .

CompoundZone of Inhibition (mm)Bacterial Strain
Compound A25MRSA
Compound B15E. coli
This compoundNot tested directly-

Study on Enzyme Inhibition

In another investigation focused on enzyme inhibition, derivatives were synthesized and their binding affinities for CA isozymes were measured. The results indicated that modifications at the sulfonyl group significantly influenced binding affinities, with some compounds exhibiting dissociation constants in the low nanomolar range .

CompoundKd (nM)Selectivity for CAIX
Compound X0.12High
Compound Y0.50Moderate
This compoundNot specified-

Q & A

Q. What are the optimal synthetic routes for preparing 2-Chloro-1-(toluene-4-sulfonyl)-1H-benzoimidazole, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis typically involves sulfonylation of a 2-chloro-1H-benzoimidazole precursor using toluene-4-sulfonyl chloride. Key steps include:

  • Base Selection : Sodium hydride (NaH) in anhydrous THF at 0°C ensures efficient deprotonation of the imidazole nitrogen, facilitating sulfonyl group attachment .
  • Purification : Flash column chromatography (e.g., hexane:ethyl acetate 2:1) yields pure product with 40–50% efficiency .
  • Side Reactions : Control moisture to avoid hydrolysis of the sulfonyl chloride reagent, which can reduce yield. An inert atmosphere (N₂/Ar) is critical .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Aromatic protons appear at δ 7.2–8.5 ppm, while the sulfonyl group’s electronic effects deshield adjacent protons. The toluene-sulfonyl methyl group resonates near δ 2.4 ppm .
  • IR Spectroscopy : Strong S=O stretching vibrations at ~1350 cm⁻¹ and ~1150 cm⁻¹ confirm sulfonation .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, as seen in analogous sulfonylated benzimidazoles (e.g., bond angles of 105.5°–108.2° for N–S–C linkages) .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity and electronic properties of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to model electron density distribution. The sulfonyl group’s electron-withdrawing effect reduces HOMO energy (-6.8 eV), lowering nucleophilic reactivity .
  • Docking Studies : Simulate interactions with biological targets (e.g., tubulin) by aligning the sulfonyl group with hydrophobic pockets, as demonstrated for similar imidazole derivatives .
  • MD Simulations : Assess stability in aqueous environments; the toluene moiety enhances lipophilicity (logP ~3.2), influencing membrane permeability .

Q. What strategies resolve contradictions between crystallographic and spectroscopic data for sulfonylated benzimidazoles?

Methodological Answer:

  • Isomer Identification : For example, 5-chloro and 6-chloro regioisomers in thiophene-substituted analogs show distinct NOE correlations in 2D NMR but overlapping signals in 1H NMR. X-ray crystallography differentiates them via Cl···S non-bonded distances (3.2 Å vs. 3.5 Å) .
  • Impurity Analysis : Use HPLC-MS to detect by-products (e.g., hydrolyzed sulfonic acids) that distort spectral data. Adjust reaction pH to minimize hydrolysis .

Q. How do substituent variations on the benzimidazole core influence biological activity?

Methodological Answer:

  • SAR Studies : The sulfonyl group enhances binding to ATP-binding pockets in kinases, as shown in tubulin inhibitors (IC₅₀ = 0.8 µM vs. 12 µM for non-sulfonylated analogs) .
  • Electron-Withdrawing Effects : Chlorine at C2 increases electrophilicity, improving cross-coupling efficiency in Pd-catalyzed reactions (yield: 72% vs. 58% for H-substituted analogs) .
  • Thermal Stability : TGA/DTA data for pyridyl-benzimidazoles show decomposition onset at 220°C, correlating with sulfonyl group stability .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for sulfonylation reactions?

Methodological Answer:

  • Parameter Optimization : Yields vary with solvent polarity (THF > DMF) and stoichiometry (1.1 eq sulfonyl chloride minimizes side reactions) .
  • By-Product Mitigation : Column chromatography removes unreacted starting materials, while recrystallization (ethanol/water) isolates pure product .
  • Case Study : A 50% yield discrepancy in analogous imidazole sulfonylation was traced to NaH particle size; finer dispersions improve reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(toluene-4-sulfonyl)-1H-benzoimidazole
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(toluene-4-sulfonyl)-1H-benzoimidazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.